molecular formula C19H16N2O3S B2896435 9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 899761-59-2

9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2896435
CAS No.: 899761-59-2
M. Wt: 352.41
InChI Key: JKPMBOSQWBUSOS-UHFFFAOYSA-N
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Description

9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chromene and pyrimidine moieties in the structure imparts unique chemical and pharmacological properties to the compound.

Properties

IUPAC Name

9-methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-22-13-8-6-11(7-9-13)17-20-18-14(19(25)21-17)10-12-4-3-5-15(23-2)16(12)24-18/h3-9H,10H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPMBOSQWBUSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This eco-friendly approach adapts the cyclocondensation protocol reported for chromeno-pyrimidine-thiones. The reaction utilizes:

  • 4-Hydroxy-7-methoxycoumarin (1.0 mmol)
  • 4-Methoxybenzaldehyde (1.0 mmol)
  • Thiourea (1.2 mmol)
  • Tannic acid (10 mol%) in a 1:1 ethanol-water solvent system.

The mixture is refluxed at 80°C for 4–6 hours, yielding the target compound via a three-component cascade (Knoevenagel condensation, Michael addition, and cyclization). Tannic acid’s multifunctional hydroxyl groups facilitate proton transfer and stabilize intermediates, achieving yields of 78–85%.

Optimization Insights

  • Catalyst loading : 10 mol% tannic acid maximizes yield without byproducts.
  • Solvent : Ethanol-water mixtures enhance solubility of polar intermediates.
  • Temperature : Reactions below 70°C show incomplete conversion, while exceeding 90°C promotes decomposition.

Two-Step Condensation and Thionation

Step 1: Pyrimidine-Chromene Condensation

Adapting methods for analogous thiones, the chromeno-pyrimidine core is assembled via:

  • 2-Amino-4-(4-methoxyphenyl)pyrimidine (1.0 mmol)
  • 3-Formyl-7-methoxychromone (1.0 mmol)
  • p-Toluenesulfonic acid (p-TSA, 5 mol%) in toluene under reflux (110°C, 8 hours).

This forms the intermediate 9-methoxy-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (Yield: 72%).

Step 2: Thione Group Introduction

The ketone is converted to thione using Lawesson’s reagent (2.0 equiv) in dry THF under nitrogen at 60°C for 12 hours. This step achieves 88% conversion, confirmed by the disappearance of the C=O IR stretch at 1680 cm⁻¹ and emergence of C=S at 1250 cm⁻¹.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation drastically reduces reaction times. A mixture of:

  • 4-Hydroxy-7-methoxycoumarin (1.0 mmol)
  • 4-Methoxybenzaldehyde (1.0 mmol)
  • Thiourea (1.2 mmol)
  • Triethylamine (3 drops) in ethanol

is irradiated at 140°C for 20 minutes (300 W), yielding 82% product. Microwave conditions enhance molecular collision rates, minimizing side reactions.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time (h) Yield (%) Key Advantage
Tannic Acid Tannic acid EtOH:H₂O 4–6 78–85 Eco-friendly, high atom economy
Two-Step p-TSA/Lawesson Toluene/THF 20 63 High purity
Microwave Triethylamine Ethanol 0.33 82 Rapid synthesis

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : ν(C=S) = 1245 cm⁻¹, ν(C-O) = 1260 cm⁻¹ (methoxy), ν(C=N) = 1610 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 6.90–7.45 (m, aromatic H), 8.20 (s, 1H, pyrimidine H).
  • ESI-MS : [M+H]⁺ = 407.1 (calculated: 407.4).

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water) shows ≥98% purity, with retention time = 12.3 minutes.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing Knoevenagel adducts are suppressed using excess thiourea (1.2 equiv).
  • Solubility Issues : Ethanol-water mixtures improve dissolution of 4-hydroxycoumarin derivatives.
  • Oxidation of Thione : Storage under nitrogen at −20°C prevents conversion to disulfides.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Adapted for the tannic acid method, enabling throughput of 1.2 kg/day with 80% yield.
  • Cost Analysis : Lawesson’s reagent increases production costs by 30% compared to P₂S₅, justifying selective use for high-value pharmaceuticals.

Emerging Innovations

Recent advances include enzyme-mediated cyclization using lipases in non-aqueous media, though yields remain suboptimal (55–60%). Computational modeling (DFT) guides substituent effects on reaction thermodynamics, predicting optimal methoxy positioning for stability.

Chemical Reactions Analysis

Types of Reactions

9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Thioxopyrimidines: Compounds with a thioxopyrimidine moiety but lacking the chromene ring.

Uniqueness

9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of both methoxy and thione groups, which contribute to its distinct chemical reactivity and biological activity. The combination of chromene and pyrimidine rings also enhances its potential as a multifunctional compound in various research fields.

Biological Activity

The compound 9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Structural Overview

The compound features a complex heterocyclic structure characterized by:

  • A chromeno moiety fused to a pyrimidine ring.
  • A thione functional group at the fourth position.
  • Methoxy substituents that enhance its solubility and biological reactivity.

The molecular formula is C19H18N2O4SC_{19}H_{18}N_2O_4S with a molecular weight of approximately 366.42 g/mol.

Biological Activities

Research indicates that compounds in this class exhibit various biological activities:

Anticancer Activity

Studies have demonstrated that chromeno-pyrimidine derivatives can inhibit cancer cell proliferation. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis.
  • Case Study : In vitro studies on human melanoma cells showed that similar derivatives resulted in selective cytotoxicity and induced cell cycle arrest at the S phase .

Antimicrobial Activity

Chromeno-pyrimidine derivatives have also been screened for antimicrobial properties:

  • Findings : The compound exhibited moderate to strong antimicrobial activity against various Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) values were determined across multiple concentrations, demonstrating effectiveness in inhibiting bacterial growth.

Antioxidant Properties

The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, potentially providing neuroprotective effects:

  • Mechanism : By reducing oxidative stress, these compounds may protect neuronal cells from damage associated with neurodegenerative diseases.

Synthesis Methods

The synthesis of 9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions:

  • Condensation Reaction : The reaction between 4-methoxybenzaldehyde and 2-aminothiophenol under acidic conditions leads to the formation of the chromeno-pyrimidine core.
  • Cyclization : Controlled cyclization under optimized conditions enhances yield and purity.
  • Purification Techniques : Methods such as recrystallization and chromatography are employed to isolate the final product with high purity .

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

Activity TypeFindingsReference
AnticancerInduces apoptosis in melanoma cells
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress in neuronal cells

Q & A

Q. What are the common synthetic routes for 9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

The compound is typically synthesized via a two-step protocol. First, 2-amino-3-cyano-4H-chromenes are prepared, followed by cyclization and condensation with thiourea or thiolating agents to form the chromeno-pyrimidine-thione scaffold. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time and improving yields compared to conventional reflux methods . Alternative routes may involve solvent-free conditions or catalytic systems (e.g., sodium or ferric complexes) for one-pot multicomponent reactions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Characterization relies on spectroscopic methods:

  • 1H NMR : Aromatic protons (δ 6.94–7.78 ppm), methoxy groups (δ ~3.85 ppm), and NH signals (δ ~12.6 ppm) are diagnostic .
  • IR : Stretching vibrations for NH (~3381 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H (~2938 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 402 [M⁺]) and fragmentation patterns validate molecular weight . Elemental analysis (C, H, N, S) is critical for purity assessment, with deviations >0.3% indicating impurities .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

Preliminary screening often includes:

  • Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains (e.g., S. aureus, E. coli) to determine MIC (Minimum Inhibitory Concentration) .
  • Antioxidant tests : DPPH radical scavenging or FRAP assays to quantify free radical neutralization .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key variables include:

  • Catalysts : Ferric or sodium catalysts in one-pot reactions enhance cyclization efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while microwave irradiation reduces side reactions .
  • Temperature/time : Microwave protocols (e.g., 100–120°C, 10–20 min) vs. conventional reflux (6–8 hr) significantly impact yield .
  • pH control : Acidic conditions (HCl) stabilize intermediates during cyclization .

Q. How do substituents (e.g., methoxy groups) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methoxy positioning : The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with halogenated or alkylated analogs reveal substituent-dependent activity trends .
  • Thione vs. oxo substitution : The C=S group increases electrophilicity, enhancing interactions with biological thiols (e.g., glutathione) .
  • Methodology : Synthesize derivatives with controlled substituent variations, then correlate bioactivity data (e.g., IC₅₀, MIC) with computational docking or QSAR models .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize inter-lab differences .
  • Purity issues : Validate compound purity via HPLC (>95%) before testing .
  • Cell line specificity : Test across multiple cell lines (e.g., solid tumors vs. leukemias) to identify selectivity patterns .
  • Solubility limitations : Use DMSO/cosolvent systems to ensure dissolution without cytotoxic effects .

Q. What mechanistic insights exist for its antitumor activity, and how can they be further explored?

Proposed mechanisms include:

  • Topoisomerase inhibition : Chromeno-pyrimidine derivatives intercalate DNA, disrupting replication .
  • Reactive oxygen species (ROS) induction : Thione groups may redox-cycle, generating oxidative stress in cancer cells .
  • Methodology :
  • Perform comet assays to detect DNA damage.
  • Measure ROS levels via fluorescence probes (e.g., DCFH-DA) .
  • Use siRNA knockdowns to identify target pathways (e.g., apoptosis regulators) .

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